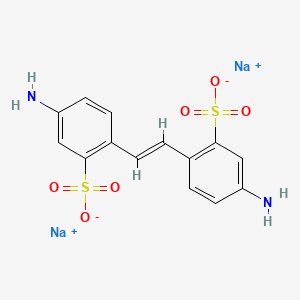
2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Molecular Structure Analysis
The molecular formula of 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine is C12H9NO3, and its molecular weight is 215.20 g/mol. The structure of similar compounds can be viewed using computational methods .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives are diverse. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . Other reactions include the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95% is not well understood. However, it is believed that the compound acts as an electrophilic reagent, reacting with nucleophiles to form new bonds. This reaction is believed to be catalyzed by the presence of a base, such as sodium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95% are not well understood. However, it has been suggested that the compound may have an inhibitory effect on the enzyme tyrosinase, which is involved in the synthesis of melanin.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95% has several advantages for laboratory experiments. It is relatively inexpensive, and can be readily synthesized from readily available starting materials. It is also stable, allowing it to be stored for long periods of time. However, it is also toxic, and should be handled with caution.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95%. These include the development of new synthesis methods, the exploration of its inhibitory effects on tyrosinase, the investigation of its potential as a pharmaceutical, and the exploration of its potential as a fluorescent dye. Additionally, further research into its mechanism of action and its biochemical and physiological effects could lead to new insights into its potential applications.
Synthesemethoden
2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95% can be synthesized by a variety of methods, including the condensation of 3-methoxy-4-methylphenol and ethyl acetoacetate, the reaction of 3-methoxy-4-methylphenol and ethyl acetoacetate with sodium hydroxide, the reaction of 3-methoxy-4-methylphenol with ethyl acetoacetate in the presence of aqueous sodium hydroxide, and the reaction of 3-methoxy-4-methylphenol with ethyl acetoacetate in the presence of sodium methoxide.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95% has been used in a variety of scientific research applications, including the synthesis of novel heterocyclic compounds, the synthesis of organic catalysts, the synthesis of chiral compounds, and the synthesis of pharmaceuticals. It has also been used in the synthesis of fluorescent dyes, and in the synthesis of agrochemicals.
Safety and Hazards
The safety data sheet for a similar compound, 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride, indicates that it causes skin irritation and serious eye irritation. Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-9(2-1-5-13-12)8-3-4-10-11(6-8)16-7-15-10/h1-6H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFLGALTXNHDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)




